molecular formula C16H13ClN2O2 B1597360 cis-4-(tert-Butyl)cyclohexanamine hydrochloride CAS No. 61886-14-4

cis-4-(tert-Butyl)cyclohexanamine hydrochloride

Cat. No.: B1597360
CAS No.: 61886-14-4
M. Wt: 300.74 g/mol
InChI Key: UXXBQTLSULEFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(tert-Butyl)cyclohexanamine hydrochloride (CAS No. 61886-14-4) is a cyclohexane derivative featuring a tert-butyl group at the 4-position and an amine group in the cis-configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory handling and synthetic applications . It is primarily utilized in pharmaceutical research and organic synthesis as a precursor or intermediate for bioactive molecules.

Properties

IUPAC Name

4-tert-butylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZRLLGEYNJZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610870
Record name 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-14-4, 54572-02-0
Record name NSC106474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC93202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a tert-butyl group and an amine functional group, which contributes to its unique biological activity. The compound's molecular formula is C10H20NHClC_{10}H_{20}N\cdot HCl, and it has a molecular weight of approximately 189.73 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Monoamine Receptors : The compound may exhibit affinity for monoamine receptors, influencing neurotransmitter systems, which could have implications in mood regulation and cognitive function.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant-like Effects : Animal models have shown that the compound may produce antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
  • Potential Anti-inflammatory Effects : Some studies indicate that it might reduce inflammation markers in vitro, suggesting a role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased locomotor activity in rodent models
NeuroprotectionReduced neuronal cell death
Anti-inflammatoryDecreased cytokine levels

Case Study Insights

  • Antidepressant Activity : In a study involving rodents, administration of this compound resulted in significant increases in locomotor activity compared to controls, suggesting potential antidepressant effects. This aligns with its proposed mechanism of action involving monoamine modulation .
  • Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect against oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures .
  • Anti-inflammatory Properties : The compound was evaluated for its ability to modulate inflammatory responses in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, pointing towards potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

Neurological Disorders : Research indicates that cis-4-(tert-Butyl)cyclohexanamine hydrochloride may interact with neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders. Its ability to modulate receptor activity has been a focal point in pharmacological studies, highlighting its relevance in drug development for conditions such as depression and anxiety .

Pharmaceutical Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antituberculotic agents and other therapeutic compounds. Its structural characteristics allow it to be utilized in the preparation of chiral amines and amino alcohols, which are critical building blocks for numerous active pharmaceutical ingredients (APIs) .

Case Study 1: Synthesis of Antituberculotic Agents

A notable study demonstrated the use of this compound as an intermediate in synthesizing novel antituberculotic agents. The research focused on optimizing reaction conditions to enhance yield and selectivity towards specific isomers. The findings indicated that the tert-butyl group significantly influenced the compound's reactivity and biological properties.

Case Study 2: Interaction with Neurotransmitter Receptors

Another significant investigation explored the interaction of this compound with various neurotransmitter receptors. The study employed binding assays to assess its affinity for serotonin and dopamine receptors, revealing promising results that could lead to new treatments for mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between cis-4-(tert-Butyl)cyclohexanamine hydrochloride and related cyclohexanamine derivatives.

Table 1: Comparative Analysis of Cyclohexanamine Derivatives

Compound Name CAS No. Molecular Formula Key Substituents Configuration Solubility/Stability Applications
This compound 61886-14-4 C₁₀H₂₂ClN tert-Butyl, amine cis High solubility (HCl salt) Pharmaceutical intermediates
cis-n-Benzyl-4-methylcyclohexanamine hydrochloride L015951 C₁₄H₂₂ClN Methyl, benzyl, amine cis Stable (HCl salt) Drug synthesis, medicinal chemistry
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ Two cyclohexylamine groups trans-trans, cis-cis, cis-trans Low solubility (neutral amine) Polymer cross-linking, adhesives
cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol Hydrochloride N/A C₁₃H₁₈Br₂ClN₂O Dibromobenzyl, hydroxyl, amine cis Moderate solubility (polar groups) Bortezomib impurity, drug safety studies
cis-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride 2705220-04-6 C₉H₁₈ClNO₂ Dimethylamino, carboxylic acid cis High polarity (HCl salt) Peptide synthesis, chiral building blocks

Key Comparative Insights:

Substituent Effects on Hydrophobicity: The tert-butyl group in the target compound enhances hydrophobicity compared to the polar dimethylamino and carboxylic acid groups in ’s derivative. This difference impacts membrane permeability in biological systems and solubility in organic solvents .

Salt Form and Stability :

  • Hydrochloride salts (e.g., target compound and ’s impurity) exhibit superior stability and solubility compared to neutral amines like 4,4'-methylenebis(cyclohexylamine), which requires acidic conditions for dissolution .

Biological Relevance: The dibromobenzyl substituent in ’s compound may confer mutagenic or inhibitory properties, contrasting with the inert tert-butyl group in the target compound . Dimethylamino and carboxylic acid groups in ’s derivative enable zwitterionic behavior, useful in pH-sensitive drug formulations .

For example, the cis-tert-butyl group may sterically hinder undesired reaction pathways .

Preparation Methods

Catalytic Hydrogenation Using Ruthenium-Aminophosphine Complexes

A highly effective method involves the stereoselective hydrogenation of 4-tert-butylcyclohexanone using ruthenium aminophosphine catalysts in the presence of a base. This method was developed based on the work of Noyori and co-workers, who demonstrated:

  • Use of catalysts such as RuCl₂(aminophosphine)₂ and RuCl₂(diphosphine)(aminophosphine).
  • High cis-selectivity (95–98%) in producing cis-4-tert-butylcyclohexanol.
  • Reaction conditions typically include hydrogen gas at elevated pressure (e.g., 10 atm), 2-propanol as solvent, and a base such as potassium tert-butoxide.
  • The catalyst loading and substrate-to-catalyst ratios can vary, with high conversion rates observed even at high substrate-to-catalyst ratios (up to 500,000:1).

Table 1: Hydrogenation Reaction Parameters and Outcomes

Parameter Condition/Value Outcome
Catalyst RuCl₂(aminophosphine)₂ High cis-selectivity (≥95%)
Base KOtBu (potassium tert-butoxide) Enhances stereoselectivity
Solvent 2-Propanol Suitable for catalyst activity
Hydrogen pressure 10 atm Efficient hydrogenation
Temperature Ambient to moderate (not specified) Optimal for selectivity
Substrate:catalyst ratio 10,000:1 to 500,000:1 100% conversion achieved
Yield High (not explicitly quantified) High purity cis-alcohol

This method yields cis-4-tert-butylcyclohexanol with excellent selectivity, which can be further converted to the amine derivative through subsequent amination steps.

Conversion of cis-4-tert-Butylcyclohexanol to cis-4-(tert-Butyl)cyclohexanamine Hydrochloride

Following the selective hydrogenation, the cis-4-tert-butylcyclohexanol intermediate undergoes amination to form the target amine hydrochloride salt. The amination can be achieved via:

Boronic Acid/Ester Route for cis-4-Substituted Cyclohexylamines

A related method, demonstrated for cis-4-methylcyclohexylamine, involves:

  • Hydrogenation of 4-substituted phenylboronic acid or its esters to obtain cis-4-substituted cyclohexylboronic acid/ester.
  • Subsequent amine substitution reaction with sulfamic acid and an alkali solution to yield the cis-4-substituted cyclohexylamine.

Though specifically reported for methyl substituents, this method can be adapted for tert-butyl groups with appropriate modifications.

Key reaction steps:

Step Description
1. Hydrogenation 4-tert-butylphenylboronic acid/ester hydrogenated under Rh/C catalyst to form cis-4-tert-butylcyclohexylboronic acid/ester.
2. Amine substitution Reaction of the boronic acid/ester with sulfamic acid and aqueous base to yield cis-4-tert-butylcyclohexanamine.

This two-step method allows for good control over stereochemistry and purification, with yields reported around 85% and high purity confirmed by GC analysis.

Enzymatic and Asymmetric Reductive Amination Methods

Recent advances include enzymatic catalysis for asymmetric reductive amination of cyclohexanones to yield cis-diamines with high stereoselectivity. For example:

  • Enzyme-catalyzed asymmetric reductive amination of cyclohexanones to cis-4-(tert-butyl)cyclohexanamine derivatives.
  • Enzymatic methods offer mild reaction conditions, high enantio- and diastereoselectivity, and potential scalability.
  • These methods often involve multi-step transformations starting from bicyclic lactones or azido intermediates, followed by reduction and protection/deprotection steps.

Though primarily reported for related cyclohexane diamines, these enzymatic approaches provide promising routes for cis-4-(tert-butyl)cyclohexanamine synthesis with improved safety and environmental profiles.

Purification and Characterization

  • The cis- and trans-isomers are often difficult to separate; recrystallization and chromatographic techniques are employed.
  • Purity is typically confirmed by GC, NMR spectroscopy, and melting point analysis.
  • The hydrochloride salt formation enhances stability and facilitates isolation.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Selectivity (cis:trans) Notes
Ruthenium-catalyzed hydrogenation RuCl₂(aminophosphine)₂, KOtBu H₂ (10 atm), 2-propanol, ambient T High ≥95:5 Produces cis-4-tert-butylcyclohexanol
Boronic acid/ester route 4-tert-butylphenylboronic acid, Rh/C Hydrogenation, sulfamic acid, base ~85 High Two-step: hydrogenation + amine substitution
Enzymatic reductive amination Ketoreductases, transaminases Mild, aqueous, multi-step Variable High Environmentally friendly, stereoselective

Q & A

Q. What synthetic routes are most effective for producing high-purity cis-4-(tert-Butyl)cyclohexanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydrogenation of 4-tert-butylcyclohexanone intermediates followed by amine hydrochlorination. Key optimization parameters include:
  • Catalyst selection : Use palladium or platinum catalysts for efficient hydrogenation.
  • Temperature control : Maintain 40–60°C during hydrochlorination to avoid isomerization.
  • Purity assessment : Gas chromatography (GC) with >98.0% purity thresholds is recommended for isomer separation and quantification .
    Table 1 : Synthetic Optimization Parameters
ParameterOptimal RangeAnalytical Method
Reaction Temperature40–60°CGC
Catalyst Loading2–5 wt%NMR (for structural confirmation)
Purity Threshold>98.0%GC

Q. How should researchers characterize the structural and isomeric purity of this compound?

  • Methodological Answer : Combine GC for isomer ratio quantification and NMR (¹H/¹³C) for structural validation. For example:
  • ¹H NMR : Look for axial/equatorial proton splitting in the cyclohexane ring (δ 1.2–2.5 ppm) to confirm cis-configuration.
  • GC Retention Times : Compare with trans-isomer standards for separation .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is polar due to the amine hydrochloride group. Use:
  • Polar solvents : Methanol, ethanol, or water (with pH adjustment to prevent freebase precipitation).
  • Solubility testing : Conduct UV-Vis or gravimetric analysis at 25°C to determine saturation points. Avoid chloroform due to poor solubility in non-polar media .

Q. How does storage condition (temperature, humidity) impact the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation. Monitor stability via:
  • HPLC : Track decomposition products over 6–12 months.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 150°C .

Advanced Research Questions

Q. What chromatographic techniques resolve enantiomers or diastereomers of this compound?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. For diastereomers, normal-phase HPLC with silica gel columns effectively separates cis/trans isomers. Validate with GC-MS for co-elution checks .

Q. How can impurity profiles (e.g., trans-isomers, byproducts) be systematically analyzed in synthesized batches?

  • Methodological Answer : Implement LC-MS/MS for trace impurity detection. Reference standards for common impurities (e.g., trans-4-aminocyclohexanol hydrochloride) should be used for spiking experiments. Quantify limits of detection (LOD) <0.1% via calibration curves . Table 2 : Common Impurities and Detection Methods
ImpurityCAS RNDetection Method
trans-Isomer50910-54-8LC-MS/MS
4-tert-Butylcyclohexanone98-53-3GC

Q. What in vitro pharmacological models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : While direct pharmacological data are limited, structural analogs suggest potential neurotransmitter receptor interactions. Design assays such as:
  • Radioligand binding assays : Target serotonin or dopamine receptors.
  • Cell viability assays : Use SH-SY5Y neuronal cells to assess cytotoxicity.
    Pre-treat compounds in buffered saline (pH 7.4) to ensure solubility .

Key Considerations for Experimental Design

  • Contradiction Management : If GC and NMR data conflict (e.g., unexpected isomer ratios), repeat analyses with spiked standards to rule out instrumentation artifacts .
  • Literature Gaps : Cross-reference isomer stability data with related compounds (e.g., cis-4-aminocyclohexanol hydrochloride) to infer degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-(tert-Butyl)cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-4-(tert-Butyl)cyclohexanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.